molecular formula C12H12BrNO3S B402144 N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide CAS No. 722465-57-8

N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

Cat. No.: B402144
CAS No.: 722465-57-8
M. Wt: 330.2g/mol
InChI Key: HUBBWLKKJRRKRI-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide is an organic compound characterized by the presence of a bromophenyl group and a thienyl group linked through an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromoaniline and 2,3-dihydrothiophene-1,1-dioxide.

    Acylation Reaction: 3-bromoaniline undergoes acylation with acetic anhydride to form N-(3-bromophenyl)acetamide.

    Coupling Reaction: N-(3-bromophenyl)acetamide is then coupled with 2,3-dihydrothiophene-1,1-dioxide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of N-(phenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide.

    Substitution: Formation of N-(3-substituted phenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide derivatives.

Scientific Research Applications

N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide
  • N-(3-fluorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide
  • N-(3-methylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

Uniqueness

N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.

Properties

IUPAC Name

N-(3-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-9(15)14(11-4-2-3-10(13)7-11)12-5-6-18(16,17)8-12/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBBWLKKJRRKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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